Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)-

Description

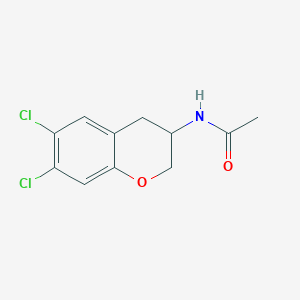

Acetamide derivatives are a critical class of organic compounds with diverse pharmacological and industrial applications. The compound Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)- features a benzopyran core substituted with two chlorine atoms at positions 6 and 7, coupled with an acetamide group at the 3-position. Benzopyran derivatives are known for their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Properties

CAS No. |

54444-96-1 |

|---|---|

Molecular Formula |

C11H11Cl2NO2 |

Molecular Weight |

260.11 g/mol |

IUPAC Name |

N-(6,7-dichloro-3,4-dihydro-2H-chromen-3-yl)acetamide |

InChI |

InChI=1S/C11H11Cl2NO2/c1-6(15)14-8-2-7-3-9(12)10(13)4-11(7)16-5-8/h3-4,8H,2,5H2,1H3,(H,14,15) |

InChI Key |

SEQUSJVYSHEOJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CC2=CC(=C(C=C2OC1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dichlorochroman-3-yl)acetamide typically involves the reaction of 6,7-dichlorochroman-3-amine with acetic anhydride or acetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction can be represented as follows:

6,7-dichlorochroman-3-amine+acetic anhydride→N-(6,7-dichlorochroman-3-yl)acetamide+acetic acid

Industrial Production Methods: In an industrial setting, the production of N-(6,7-dichlorochroman-3-yl)acetamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods or the use of green solvents may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(6,7-dichlorochroman-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The chroman ring can be oxidized to form corresponding quinones.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of N-(6,7-dichlorochroman-3-yl)amine.

Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)- is an organic compound belonging to the benzopyran class, characterized by a fused benzene and pyran ring. This compound has a dichloro substitution at the 6 and 7 positions of the chroman structure, with an acetamide group at the 3 position, giving it unique chemical properties and potential biological activities.

Potential Applications

Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)- has several potential applications, particularly in therapeutic areas such as anti-inflammatory and anticancer treatments. Research into its interaction with various biological targets has revealed insights into its mechanism of action and highlights its potential therapeutic applications.

The biological activity of Acetamide, N-(6,7-dichloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)- has been investigated in various studies. It is believed to interact with specific molecular targets such as enzymes and receptors involved in critical biological processes and may modulate signaling pathways like the NF-kB pathway, which is essential for inflammation and immune response regulation.

Research and Development

Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)-'s unique dichloro substitutions and acetamide group enhance its solubility and reactivity compared to similar compounds while providing distinct biological properties that may not be present in other benzopyran derivatives. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry and related fields.

Structural Similarity

Several compounds share structural similarities with Acetamide, N-(6,7-dichloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)-.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5,7-Dihydroxychroman) | Hydroxyl groups instead of acetamide | Potential antioxidant properties |

| 1-(5-Chlorochroman) | Chlorine substitution at different positions | Unique reactivity due to chlorine |

| 1-(5-Methylchroman) | Methyl substitution instead of dichloro | Different biological activity profile |

Mechanism of Action

The mechanism of action of N-(6,7-dichlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

Target Compound:

- Core structure : 3,4-dihydro-2H-1-benzopyran (chromane) with 6,7-dichloro substituents.

- Functional groups : Acetamide (-NHCOCH₃) at the 3-position.

Analogues:

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) Core: Pyrido-thieno-pyrimidine tricyclic system. Substituents: Methyl group at position 7, phenylamino group at position 2. Key difference: Heteroaromatic core vs. benzopyran in the target compound .

N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide

- Core : Naphthalene and benzene hybrid.

- Substituents : Hydroxyl group on naphthalene, methyl on benzene.

- Key difference : Planar aromatic systems vs. partially saturated benzopyran .

Benzothiazole-based Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

- Core : Benzothiazole ring.

- Substituents : Trifluoromethyl, methoxy, or phenyl groups.

- Key difference : Electron-withdrawing CF₃ vs. electron-withdrawing Cl in the target .

Table 1: Structural Comparison

Physicochemical Properties

- Crystallinity & Hydrogen Bonding :

- Lipophilicity :

Table 2: Physicochemical Properties

Biological Activity

Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzopyran moiety with dichloro substitutions. The chemical formula is represented as follows:

Research indicates that compounds similar to acetamide derivatives can serve as inhibitors for key enzymes involved in neurotransmitter regulation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Specifically, the inhibition of butyrylcholinesterase (BChE) has been highlighted as a significant mechanism through which these compounds may exert their therapeutic effects .

Biological Activity Overview

The biological activities of acetamide derivatives are diverse and include:

- Antimicrobial Activity : Some studies suggest that acetamide derivatives exhibit moderate to strong antimicrobial activity against various bacterial strains. For instance, certain analogs have shown effectiveness against gram-positive bacteria .

- Anticancer Potential : The potential anticancer activity of acetamide derivatives has also been explored. Research indicates that certain substituted acetamides can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Butyrylcholinesterase (BChE)

A recent study synthesized a series of substituted acetamides to evaluate their inhibitory effects on BChE. The results demonstrated that some compounds exhibited significant inhibition, suggesting their potential use in treating Alzheimer's disease by modulating acetylcholine levels in the brain .

Structure-Activity Relationship (SAR)

The biological activity of acetamide derivatives is often correlated with their structural features. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.